4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide
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Description
4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C9H14N4O2S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and antiviral properties, supported by research findings and case studies.
- Chemical Name : this compound
- Molecular Formula : C9H14N4O2S
- Molecular Weight : 242.3 g/mol
- CAS Number : 743444-75-9
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have shown promising results against different cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays revealed IC50 values less than 10 μM against various cancer cell lines, suggesting potent cytotoxic effects .
- Mechanism of Action : The presence of the thiazole ring is crucial for its activity, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance efficacy .
Antiviral Activity
Emerging research highlights the antiviral properties of this compound, particularly against viral infections.
Key Findings:
- Inhibition of Viral Replication : The compound demonstrated inhibitory effects on viral RNA polymerases, showcasing potential as an antiviral agent .
- Low Cytotoxicity : It exhibited low cytotoxicity in mammalian cell lines, making it a candidate for further development in antiviral therapies .
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.
Compound | MIC (μg/mL) | Biofilm Reduction (%) |
---|---|---|
4-Methyl Compound | 0.22 | 75% |
Ciprofloxacin | 0.5 | 60% |
Study 2: Antitumor Activity
Research conducted on the cytotoxic effects of thiazole derivatives found that the compound significantly inhibited cell proliferation in human glioblastoma cells.
Cell Line | IC50 (μM) |
---|---|
U251 | <10 |
WM793 | <10 |
Properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-6-7(8(14)12-10)16-9(11-6)13-2-4-15-5-3-13/h2-5,10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYVDNMMBLLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.